An In-Depth Technical Guide to (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid
An In-Depth Technical Guide to (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid
CAS Number: 957120-22-8
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a specialized arylboronic acid that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique trifluoromethoxy and hydroxyl substitutions on the phenyl ring impart distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important reagent, with a focus on its practical utility in a research and development setting.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid are crucial for its handling, reactivity, and application in synthesis. A comprehensive study on (trifluoromethoxy)phenylboronic acid isomers provides valuable insights into these characteristics[1][2][3][4].
| Property | Value | Reference |
| CAS Number | 957120-22-8 | [5] |
| Molecular Formula | C₇H₆BF₃O₄ | |
| Molecular Weight | 221.93 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the substitution pattern. The hydroxyl proton will appear as a broad singlet, and the two protons of the boronic acid group will also be present as a singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbon attached to the boron atom.
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¹⁹F NMR: The fluorine NMR will show a characteristic signal for the trifluoromethoxy group.
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¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tri-coordinated boronic acid.
Synthesis of (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid: A Plausible Experimental Protocol
While a specific, peer-reviewed synthesis protocol for (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is not widely published, a reliable procedure can be adapted from general methods for the synthesis of hydroxyphenylboronic acids, such as those described in the patent literature[6]. The following is a plausible, detailed experimental protocol.
Reaction Scheme:
A diagram illustrating the two-step synthesis of the target compound.
Step-by-Step Methodology:
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Grignard Reagent Formation:
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To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add magnesium turnings (1.2 eq).
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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A small crystal of iodine can be added to initiate the reaction.
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In a separate dropping funnel, dissolve 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the Grignard reaction.
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Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
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Borylation and Hydrolysis:
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In a separate flame-dried flask under argon, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via a cannula.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (1 M) until the solution is acidic.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid.
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Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents and boronic esters are highly sensitive to moisture. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.
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Low-Temperature Addition: The addition of the Grignard reagent to trimethyl borate is performed at low temperature (-78 °C) to control the exothermicity of the reaction and prevent the formation of byproducts from multiple additions of the Grignard reagent to the borate ester.
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Acidic Workup: The acidic workup is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid and to neutralize any remaining Grignard reagent.
The Pivotal Role in Drug Discovery and Development
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties. It is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and enhance the metabolic stability of a drug molecule. The hydroxyl group provides a site for hydrogen bonding, which can be crucial for binding to biological targets. Boronic acids themselves have emerged as important pharmacophores, with the first boronic acid-containing drug, Bortezomib, approved by the FDA in 2003[7].
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid serves as a key building block in the synthesis of a wide range of biologically active compounds. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to construct biaryl or heteroaryl-aryl scaffolds. These structural motifs are prevalent in many classes of drugs, including kinase inhibitors, protease inhibitors, and receptor antagonists[8]. The presence of both the hydroxyl and trifluoromethoxy groups allows for fine-tuning of the physicochemical properties of the final drug candidate, such as solubility, lipophilicity, and metabolic stability.
Illustrative Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Generic Suzuki-Miyaura Coupling:
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Reaction Setup:
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In a reaction vessel, combine (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
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Add a suitable solvent system, such as a mixture of toluene and water.
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Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
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Conclusion: An Enabling Tool for Chemical Innovation
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive boronic acid moiety with electronically and sterically influential hydroxyl and trifluoromethoxy groups makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials.
References
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]
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3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. (n.d.). AOBChem USA. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Center for Biotechnology Information. [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.).
- Preparation method of hydroxyphenylboronic acid. (n.d.).
- A kind of synthetic process improvement of 3,4,5-trifluorophenol. (n.d.).
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